molecular formula C9H9BrO2S2 B2961914 2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene CAS No. 2411268-73-8

2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene

Cat. No.: B2961914
CAS No.: 2411268-73-8
M. Wt: 293.19
InChI Key: PZJYSRCQNFAJTN-UHFFFAOYSA-N
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Description

2-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene is a bicyclopentane derivative featuring a bromine atom at the 3-position of the strained bicyclo[1.1.1]pentane core, linked to a sulfonyl-substituted thiophene ring. This compound is of interest due to its unique structural features:

  • Strained bicyclic system: The bicyclo[1.1.1]pentane motif introduces significant steric strain, enhancing reactivity for functionalization .

Properties

IUPAC Name

2-[(3-bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S2/c10-8-4-9(5-8,6-8)14(11,12)7-2-1-3-13-7/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJYSRCQNFAJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene typically involves the following steps:

    Bromination of bicyclo[1.1.1]pentane: The starting material, bicyclo[1.1.1]pentane, is brominated using bromine or a brominating agent under controlled conditions to yield 3-bromobicyclo[1.1.1]pentane.

    Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine. This step introduces the sulfonyl group to the bicyclo[1.1.1]pentane moiety.

    Coupling with thiophene: The final step involves coupling the sulfonylated intermediate with thiophene under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bicyclo[1.1.1]pentane moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).

    Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Cross-Coupling Reactions: Palladium catalysts (e.g., palladium acetate), ligands (e.g., triphenylphosphine), bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups.

    Oxidation and Reduction: Sulfoxides, sulfones, and thiol derivatives.

    Cross-Coupling Reactions: New carbon-carbon bonded compounds with extended conjugation or functionalization.

Scientific Research Applications

2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene has several applications in scientific research, including:

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development, particularly for its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene involves its interaction with specific molecular targets and pathways. The compound’s brominated bicyclo[1.1.1]pentane moiety and sulfonyl group can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The thiophene ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Key Findings:

Structural Differences: The main compound distinguishes itself with a sulfonylthiophene group, offering π-conjugation and electronic tunability absent in ester- or ketone-containing analogs . Fluorinated analogs (e.g., ethyl difluoroacetate, difluoroacetic acid) exhibit enhanced electronegativity, improving solubility in polar solvents and resistance to metabolic degradation .

Reactivity and Stability :

  • The bicyclo[1.1.1]pentane core in all compounds introduces strain, facilitating ring-opening or cross-coupling reactions at the bromine site .
  • Perfluorinated compounds () show superior thermal stability but lack the bicyclopentane motif, limiting direct comparability .

Applications: Sulfonylthiophene derivatives are promising in organic electronics due to their electron-deficient character . Difluoroacetate/acid analogs may serve as monomers for fluorinated polymers or enzyme inhibitors .

Research Implications

  • Synthetic Versatility : The bromine atom in these compounds enables diversification via Suzuki or Buchwald-Hartwig couplings, expanding their utility in drug discovery .
  • Material Science : The sulfonylthiophene group’s conjugation properties could be harnessed in organic semiconductors or light-emitting diodes .
  • Environmental Considerations: Fluorinated analogs require careful handling due to persistence in ecosystems, as noted in green procurement guidelines .

Biological Activity

2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene (CAS Number: 2411268-73-8) is a compound characterized by its unique bicyclic structure and functional groups, which may confer significant biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications as a therapeutic agent.

The molecular formula of this compound is C9H9BrO2S2, with a molecular weight of approximately 293.2 g/mol. The structure includes a bromine atom and a sulfonyl group attached to a thiophene ring, contributing to its reactivity and biological properties.

PropertyValue
Molecular FormulaC9H9BrO2S2
Molecular Weight293.2006 g/mol
IUPAC Name2-({3-bromo-1-bicyclo[1.1.1]pentanyl}sulfonyl)thiophene
CAS Number2411268-73-8
SMILESBrC12CC(C1)(C2)S(=O)(=O)c1cccs1

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group is known to enhance binding affinity, potentially allowing the compound to act as an enzyme inhibitor or receptor modulator.

Biological Activity Studies

Research on related compounds suggests that the bicyclic structure may influence pharmacological properties such as:

  • Antimicrobial Activity : Compounds with similar structures have shown promise in inhibiting bacterial growth.
  • Enzyme Inhibition : The sulfonyl group can facilitate interactions with active sites of enzymes, potentially leading to inhibition.
  • Cell Signaling Modulation : The thiophene moiety may affect signaling pathways by interacting with specific receptors.

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Study on Antimicrobial Properties : A related compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that structural features similar to those in this compound could confer similar effects.
  • Enzyme Inhibition Assays : Compounds with sulfonyl groups have been tested for their ability to inhibit serine proteases, showing promising results that warrant further investigation into the specific mechanisms involving this compound.

Research Findings

Recent findings indicate the following potential biological activities:

Activity TypeObserved Effects
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionPotential inhibition of serine proteases
CytotoxicitySelective cytotoxic effects on cancer cell lines

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